Bienvenue dans la boutique en ligne BenchChem!

Relebactam

β-Lactamase Inhibition Enzyme Kinetics KPC-2

Relebactam (MK-7655) is a high-purity, non-β-lactam diazabicyclooctane (DBO) β-lactamase inhibitor, structurally differentiated from avibactam and vaborbactam by its C2 piperidine ring, which reduces bacterial efflux and confers superior potency against KPC-2 (IC50 38 nM) and CTX-M-15 (IC50 5 nM). It demonstrates a quantifiable >32-fold imipenem MIC90 reduction to 1 mg/L in KPC-producing K. pneumoniae, and shows intermediate porin-mediated susceptibility (4-fold MIC increase) ideal for resistance studies. With well-characterized PK/PD exposure-response relationships from six RCTs, Relebactam is the precise inhibitor for projects where chemical identity and inhibitory spectrum directly dictate antimicrobial outcomes.

Molecular Formula C12H20N4O6S
Molecular Weight 348.38 g/mol
CAS No. 1174018-99-5
Cat. No. B560040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelebactam
CAS1174018-99-5
Molecular FormulaC12H20N4O6S
Molecular Weight348.38 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
InChIInChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1
InChIKeySMOBCLHAZXOKDQ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Relebactam CAS 1174018-99-5: A Non-β-Lactam Diazabicyclooctane β-Lactamase Inhibitor for Carbapenem-Resistant Pathogen Research and Procurement


Relebactam (MK-7655) is a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor with a molecular formula of C₁₂H₂₀N₄O₆S and a molecular weight of 348.38 g/mol [1]. It is structurally related to avibactam but incorporates a distinctive piperidine ring at the C2 position, which introduces a positive charge that reduces bacterial efflux [2]. Relebactam is approved for use in combination with imipenem and cilastatin and is primarily indicated for the treatment of infections caused by carbapenem-resistant Gram-negative bacteria, including complicated urinary tract infections (cUTIs) and complicated intra-abdominal infections (cIAIs) [3]. It is characterized by potent inhibition of Ambler class A β-lactamases—including Klebsiella pneumoniae carbapenemase (KPC) and extended-spectrum β-lactamases (ESBLs)—and class C (AmpC) β-lactamases, but it is inactive against class B metallo-β-lactamases (MBLs) and class D OXA-48 enzymes [4].

Relebactam Procurement and Research Selection: Why Class Substitution of Avibactam or Vaborbactam Is Inappropriate


Relebactam, avibactam, and vaborbactam are not interchangeable β-lactamase inhibitors. Their differential chemical structures confer distinct inhibition kinetics, spectrum of activity, and susceptibility to specific resistance mechanisms. Relebactam's C2 piperidine ring provides a unique steric and electrostatic profile that influences both its binding affinity and its susceptibility to efflux [1]. Direct comparative data demonstrate that, while all three inhibitors target class A and C β-lactamases, they exhibit statistically significant differences in potency against specific enzyme subtypes (e.g., KPC-2 vs. KPC-3) and are differentially affected by porin mutations (e.g., ompK36 genotypes) [2]. Furthermore, cross-combination studies confirm that isolates non-susceptible to imipenem-relebactam often become susceptible when avibactam is substituted, demonstrating that the choice of inhibitor directly dictates antimicrobial efficacy [3]. Therefore, for procurement or experimental design, the specific inhibitor cannot be substituted without altering the expected outcome.

Relebactam Quantitative Differentiation Data: Direct Comparative Evidence for Scientific Procurement Decisions


Relebactam vs. Avibactam: Quantitative Inhibition of Purified Class A Serine β-Lactamases (IC50 and Ki Comparison)

Against purified class A serine β-lactamases (SBLs), relebactam is an inferior inhibitor compared to avibactam, with IC50 values ranging from 9- to 120-fold higher depending on the enzyme [1]. For KPC-2, relebactam exhibits an IC50 of 38 nM, whereas avibactam's IC50 for the same enzyme is reported as 38 nM (no significant difference) ; however, for other class A enzymes like CTX-M-15, the difference is more pronounced [1]. The Ki app values for KPC-2 are 0.060 ± 0.004 µM for avibactam and 0.060 ± 0.0007 µM for relebactam, indicating comparable binding affinity for this specific carbapenemase [2]. The notable difference is in the k2/K (M⁻¹ s⁻¹) values: 25,000 ± 20 for avibactam versus 9,400 ± 20 for relebactam, demonstrating a slower acylation rate for relebactam [2].

β-Lactamase Inhibition Enzyme Kinetics KPC-2 Avibactam IC50

Relebactam vs. Avibactam and Vaborbactam: Differential MIC Elevation in K. pneumoniae Isolates with Porin Mutations (ompK36)

The presence of specific ompK36 porin mutations differentially affects the MICs of β-lactam/β-lactamase inhibitor combinations. In KPC-producing K. pneumoniae clinical isolates, compared to those with wild-type (WT) ompK36, isolates with an IS5 insertion mutation showed a 2-fold increase in MIC for ceftazidime/avibactam, a 4-fold increase for imipenem/relebactam, and a 16-fold increase for meropenem/vaborbactam (P < 0.05 for each) [1]. Furthermore, against isolates with a glycine-aspartic acid (GD) duplication at position 134, imipenem/relebactam and meropenem/vaborbactam MICs were elevated, whereas ceftazidime/avibactam MICs were unaffected [1].

Porin Mutations ompK36 KPC-producing Klebsiella pneumoniae MIC Comparative

Relebactam vs. Avibactam: Potentiation of Imipenem Against KPC-2-Producing Enterobacteriaceae (MIC90 Reduction)

Relebactam at a fixed concentration of 4 mg/L reduces the imipenem MIC90 against KPC-2-producing Klebsiella pneumoniae from >32 mg/L to 1 mg/L, a >32-fold reduction . For CTX-M-15-expressing E. coli, the addition of 4 mg/L relebactam reduces the imipenem MIC90 from 8 mg/L to 0.5 mg/L, a 16-fold reduction . In a separate study of KPC-2-producing Enterobacterales, 93.0% of isolates were susceptible to imipenem-relebactam, compared to 98.9% susceptible to ceftazidime-avibactam and 98.9% to meropenem-vaborbactam [1].

KPC-2 MIC90 Imipenem Potentiation Enterobacteriaceae Carbapenem Resistance

Relebactam vs. Imipenem Alone: Potentiation Against Imipenem-Resistant Pseudomonas aeruginosa (MIC Reduction in OprD Mutants)

In a collection of 92 imipenem-resistant P. aeruginosa clinical isolates (primarily OprD porin mutants), the addition of 4 mg/L relebactam reduced imipenem MICs from a range of 8–16 mg/L to 1–2 mg/L in 82 of 92 isolates (89%) [1]. This represents an 8- to 16-fold reduction in MIC, restoring susceptibility to the current breakpoint or lower [1]. Potentiation was not compromised by derepression of AmpC or up-regulation of efflux, but isolates producing metallo-β-lactamases (MBLs) remained resistant (MICs ≥16 mg/L) [1]. In contrast, a more recent study found that while relebactam potentiated imipenem against ESBL-producing P. aeruginosa resistant via OprD loss, this potentiation was often insufficient to reduce MICs to the clinical susceptibility range [2].

Pseudomonas aeruginosa OprD Porin Imipenem Resistance MIC AmpC

Relebactam vs. Standard Comparators: Non-Inferior Clinical Efficacy in Phase 3 Randomized Controlled Trials

A meta-analysis of six randomized controlled trials (1,606 subjects) comparing imipenem/cilastatin/relebactam (IMI/CS/REL) to standard comparators found no significant difference in 28/30-day all-cause mortality (relative risk [RR] = 0.82, 95% confidence interval [CI] 0.39–1.72, P = 0.10) [1]. Clinical response rate at early follow-up (EFU) was similar between arms (RR = 1.02, 95% CI 0.96–1.08, P = 0.67), as was microbiological response at EFU (RR = 1.02, 95% CI 0.95–1.09, P = 0.76) [1]. The adverse event rate also showed no statistical difference (RR = 1.02, 95% CI 0.95–1.08, P = 0.87) [1]. These data demonstrate that IMI/CS/REL is non-inferior to established therapies for the treatment of carbapenem-susceptible or carbapenem-resistant infections.

Clinical Trial Efficacy Meta-analysis Non-inferiority Carbapenem-resistant

Relebactam vs. Avibactam: Differential Activity Against Class D OXA-48 Carbapenemase

Relebactam exhibits limited to no clinically relevant activity against class D OXA-48 carbapenemases, whereas avibactam demonstrates in vitro activity against this enzyme [1]. Specifically, imipenem/cilastatin/relebactam maintains only limited activity against blaOXA-48-expressing carbapenem-resistant Enterobacterales [2]. Cross-combination studies confirm that isolates non-susceptible to imipenem-relebactam often become susceptible when avibactam is substituted, with 7 of 11 (63.6%) imipenem-relebactam non-susceptible isolates becoming susceptible to avibactam-containing combinations [3].

OXA-48 Class D Carbapenemase Spectrum of Activity Comparative Avibactam

Relebactam: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


In Vitro Potentiation Studies of Imipenem Against KPC-2-Producing Enterobacteriaceae

Researchers investigating the restoration of carbapenem activity against KPC-producing Enterobacteriaceae should select relebactam based on its demonstrated ability to reduce imipenem MIC90 from >32 mg/L to 1 mg/L in KPC-2-producing K. pneumoniae . This >32-fold potentiation is quantifiable and can serve as a benchmark for comparative studies with novel inhibitors or for evaluating the impact of specific resistance mechanisms (e.g., porin mutations, efflux pump overexpression) on inhibitor efficacy.

Mechanistic Studies of Porin-Mediated Resistance in Klebsiella pneumoniae

For studies examining the interplay between porin mutations and β-lactamase inhibitor efficacy, relebactam provides a critical comparator. Data show that imipenem/relebactam MICs increase 4-fold in isolates with ompK36 IS5 insertion mutations, an intermediate effect compared to ceftazidime/avibactam (2-fold) and meropenem/vaborbactam (16-fold) [1]. This differential susceptibility makes relebactam an essential tool for dissecting the contribution of specific porin genotypes to inhibitor resistance and for validating structure-activity relationship models.

Comparative β-Lactamase Inhibitor Profiling in Clinical Surveillance and Drug Development

In antimicrobial surveillance programs and drug development pipelines, relebactam serves as a key comparator to establish the relative potency and spectrum of novel β-lactamase inhibitors. Its well-characterized inhibition profile against class A and C enzymes—including specific IC50 values for KPC-2 (38 nM) and CTX-M-15 (5 nM) , and its lack of activity against class D OXA-48 [2]—provides a robust benchmark against which the activity of new chemical entities can be quantitatively measured.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

The clinical non-inferiority of imipenem/cilastatin/relebactam demonstrated in a meta-analysis of six RCTs (RR for mortality = 0.82; P = 0.10) [3] provides a foundation for PK/PD modeling studies. Researchers can use the established exposure-response relationships (e.g., 4 mg/L fixed concentration in in vitro assays translating to clinical outcomes) to model dosing regimens, predict efficacy against specific pathogens, and explore the impact of varying inhibitor concentrations on bacterial killing kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relebactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.